molecular formula C19H13F2N3O2S2 B2748138 2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2320268-24-2

2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2748138
CAS RN: 2320268-24-2
M. Wt: 417.45
InChI Key: KYPXERXEVLTMBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was efficiently synthesized in seven steps from commercially available starting materials. The synthetic route involved several key transformations, including the introduction of the thiazolo[5,4-b]pyridine core and the sulfonamide functionality. The overall yield was moderate to good, ensuring accessibility for further studies .


Molecular Structure Analysis

The molecular formula of Compound 19a is C19H13F2N3O2S2 . Its core structure consists of a thiazolo[5,4-b]pyridine scaffold, with a 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide moiety attached. The presence of the sulfonamide group is crucial for its biological activity .


Chemical Reactions Analysis

Compound 19a was tested for its inhibitory activity against phosphoinositide 3-kinase (PI3K). Notably, it exhibited potent PI3K inhibitory activity, with an IC50 value of 3.6 nm. The sulfonamide functionality and the pyridyl attachment were identified as key structural units influencing its potency. Further docking analysis revealed direct hydrogen bond interactions between the N-heterocyclic core of Compound 19a and the kinase .

Mechanism of Action

As a PI3K inhibitor, Compound 19a interferes with the PI3K signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. By blocking PI3K activity, it may modulate downstream processes, including cell proliferation, migration, and apoptosis .

properties

IUPAC Name

2,6-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S2/c1-11-10-12(18-23-16-6-3-9-22-19(16)27-18)7-8-15(11)24-28(25,26)17-13(20)4-2-5-14(17)21/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPXERXEVLTMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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